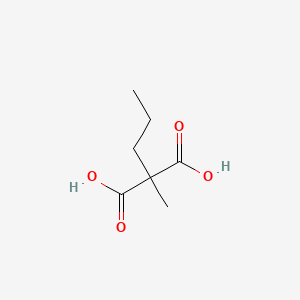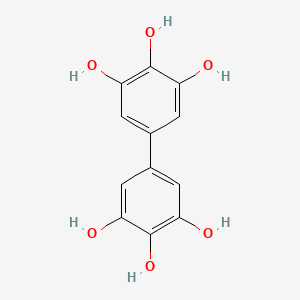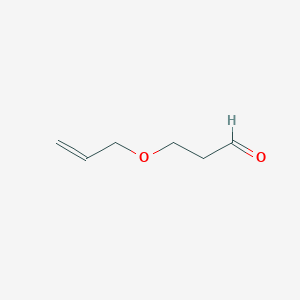
3-(Prop-2-en-1-yloxy)propanal
Vue d'ensemble
Description
3-(Prop-2-en-1-yloxy)propanal, also known as acrolein, is a highly reactive, colorless, and pungent-smelling liquid. It is widely used in various industrial processes, including the production of acrylic acid, plastics, and pesticides. In recent years, acrolein has gained attention in scientific research due to its potential role in various physiological and pathological processes.
Mécanisme D'action
Acrolein is a highly reactive molecule that can react with various biomolecules, including proteins, DNA, and lipids. It can form covalent adducts with these biomolecules, leading to their dysfunction and/or degradation. Acrolein has been shown to activate various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects:
Acrolein has been implicated in various physiological and pathological processes, including inflammation, oxidative stress, and carcinogenesis. It has been shown to induce oxidative stress by depleting cellular antioxidants and increasing reactive oxygen species (ROS) production. Acrolein has also been shown to induce inflammation by activating the NF-κB pathway and recruiting immune cells to the site of exposure. Additionally, 3-(Prop-2-en-1-yloxy)propanal has been shown to promote carcinogenesis by inducing DNA damage and inhibiting DNA repair mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
Acrolein has several advantages and limitations for use in lab experiments. One advantage is its high reactivity, which allows for the formation of covalent adducts with biomolecules. This property can be exploited to study the effects of 3-(Prop-2-en-1-yloxy)propanal on various biomolecules and signaling pathways. However, 3-(Prop-2-en-1-yloxy)propanal's high reactivity also poses a limitation, as it can react with other molecules in the experimental system, leading to non-specific effects. Additionally, 3-(Prop-2-en-1-yloxy)propanal's pungent odor and toxicity at high concentrations can pose a safety hazard in the lab.
Orientations Futures
There are several future directions for research on 3-(Prop-2-en-1-yloxy)propanal. One direction is the development of novel methods to detect and quantify 3-(Prop-2-en-1-yloxy)propanal in biological samples. This would allow for a better understanding of the role of 3-(Prop-2-en-1-yloxy)propanal in various physiological and pathological processes. Another direction is the development of therapeutic strategies to mitigate the harmful effects of 3-(Prop-2-en-1-yloxy)propanal. This could involve the use of antioxidants or inhibitors of 3-(Prop-2-en-1-yloxy)propanal's signaling pathways. Finally, further research is needed to elucidate the role of 3-(Prop-2-en-1-yloxy)propanal in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion:
In conclusion, 3-(Prop-2-en-1-yloxy)propanal is a highly reactive molecule that has gained attention in scientific research due to its potential role in various physiological and pathological processes. It has both beneficial and detrimental effects on the body, depending on the concentration and duration of exposure. Acrolein has several advantages and limitations for use in lab experiments, and there are several future directions for research on this molecule. Overall, a better understanding of 3-(Prop-2-en-1-yloxy)propanal's role in health and disease could lead to the development of novel therapeutic strategies to improve human health.
Applications De Recherche Scientifique
Acrolein has been extensively studied for its potential role in various physiological and pathological processes. It has been shown to have both beneficial and detrimental effects on the body, depending on the concentration and duration of exposure.
Propriétés
IUPAC Name |
3-prop-2-enoxypropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h2,4H,1,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWWCBGKESDYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279901 | |
| Record name | 3-(prop-2-en-1-yloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
44768-60-7 | |
| Record name | NSC46466 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC14510 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(prop-2-en-1-yloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




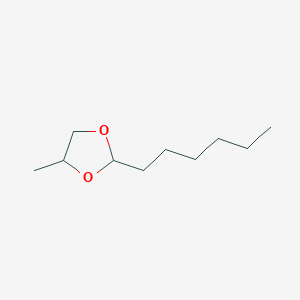
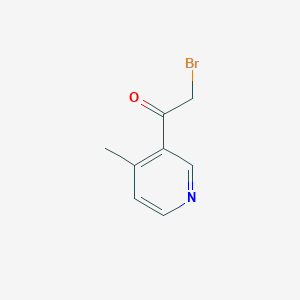
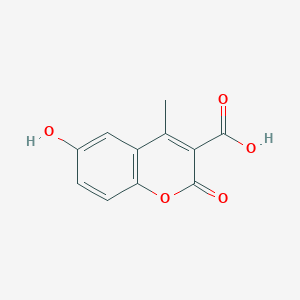
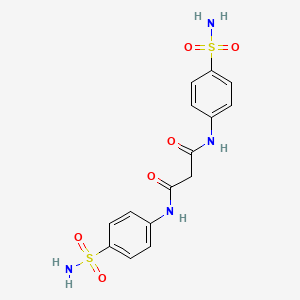
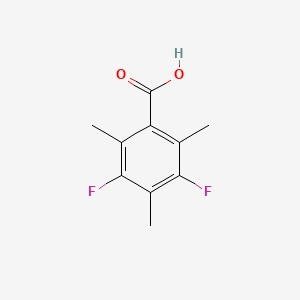

![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)
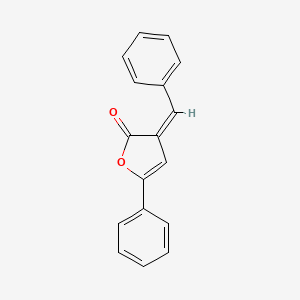
![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)

